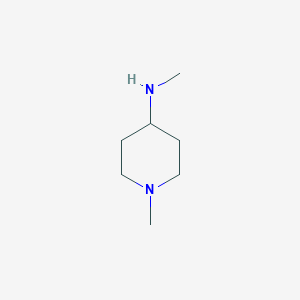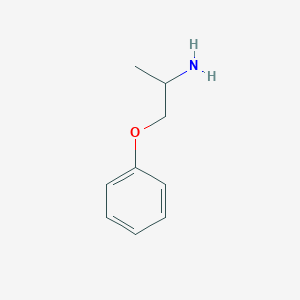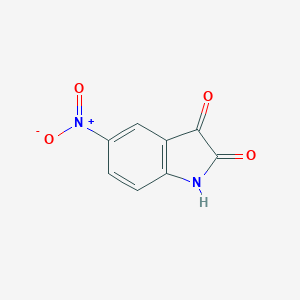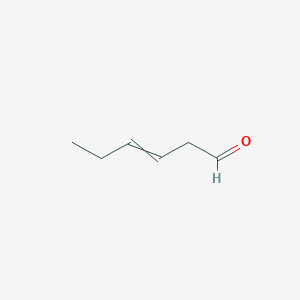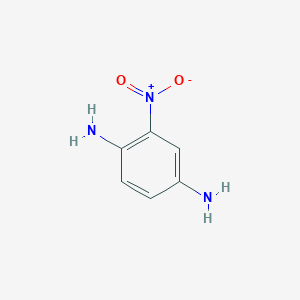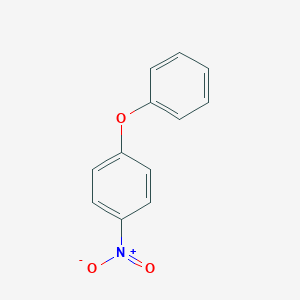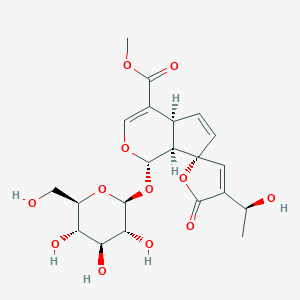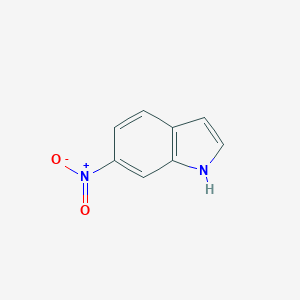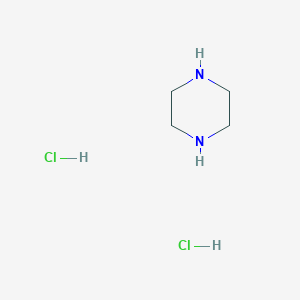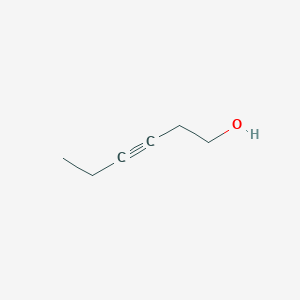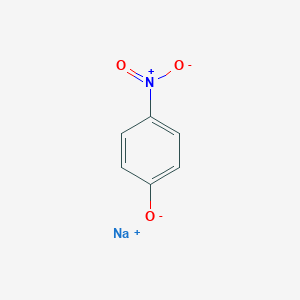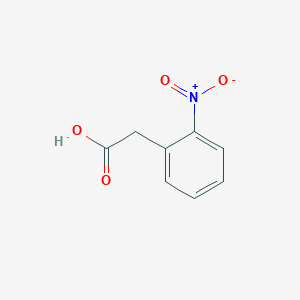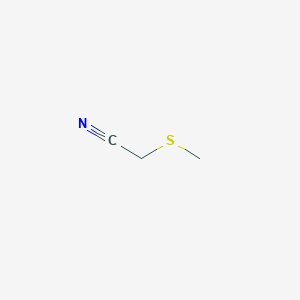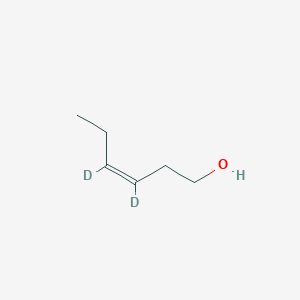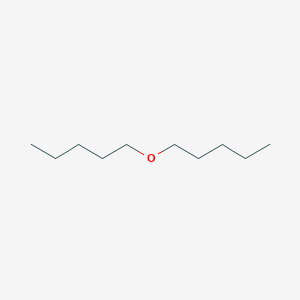
Dipentyl ether
Descripción general
Descripción
While the provided papers do not directly discuss dipentyl ether, they do provide insights into the behavior of similar compounds, such as diphenyl ethers, which can be used to infer some general characteristics that may be applicable to dipentyl ether. Diphenyl ethers are known for their aromatic properties and their ability to participate in various chemical reactions due to the presence of the ether functional group and the phenyl groups . Dipentyl ether, lacking the aromatic rings, would still possess the ether functional group, which is important for its reactivity and physical properties.
Synthesis Analysis
The synthesis of diphenyl ethers typically involves the reaction of phenol derivatives with halogenated compounds in the presence of a base. Although the papers do not describe the synthesis of dipentyl ether specifically, similar methods could potentially be applied, with the appropriate pentyl-containing reactants . The synthesis of related compounds, such as diphenylprolinol silyl ether, involves catalytic processes that could be adapted for the synthesis of dipentyl ether .
Molecular Structure Analysis
The molecular structure of diphenyl ethers has been studied extensively, including their interactions with other molecules like methanol and tert-butyl alcohol . These studies reveal the importance of the ether oxygen in forming hydrogen bonds and the influence of substituents on the phenyl rings. For dipentyl ether, the lack of aromatic rings would result in a more flexible and less planar structure, potentially affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Diphenyl ethers undergo various chemical reactions, such as photochemical rearrangements, which result in a variety of products depending on the reaction conditions and the substituents present on the phenyl rings . These reactions are influenced by factors such as solvent viscosity and the presence of electron-donating or withdrawing groups. Dipentyl ether may undergo similar reactions, although the specifics would depend on its exact structure and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of diphenyl ethers have been characterized using a range of techniques, including spectroscopy and theoretical calculations . These studies provide information on the molecular interactions, stability, and reactivity of the compounds. For dipentyl ether, one could expect properties such as boiling point, solubility, and reactivity to be influenced by the length of the pentyl chains and the presence of the ether group.
Relevant Case Studies
The papers provided do not include case studies on dipentyl ether. However, the studies on diphenyl ethers and their derivatives offer insights into the behavior of ethers in general, which could be relevant when considering the environmental impact, toxicity, and potential applications of dipentyl ether .
Aplicaciones Científicas De Investigación
Solubility in Aqueous Media
Dipentyl ether, along with other ethers used in fuels like MTBE, ETBE, TAME, and DIPE, has been studied for its solubility in aqueous media. The solubility of these chemicals is crucial for assessing their environmental impact as pollutants. Research has provided experimental data on the water solubility of these ethers, essential for understanding their fate and transport in the environment (Gonzalez-Olmos & Iglesias, 2008).
Environmental Contamination
Dipentyl ether has been identified as an environmental contaminant, with residues found in various aquatic environments and in wildlife. This highlights the compound's persistence and potential ecological impact. The findings stress the importance of monitoring and managing industrial chemicals like dipentyl ether to protect the environment (Addison, 1977).
Biodegradation
Studies on the biodegradation of diphenyl ether (a related compound to dipentyl ether) and its brominated congeners have been conducted. A specific bacterium, Sphingomonas sp. PH-07, was found capable of mineralizing diphenyl ether, indicating potential pathways for bioremediation of such compounds in the environment (Kim et al., 2007).
Flame Retardant Exposure
Dipentyl ether's structural relatives, polybrominated diphenyl ethers (PBDEs), are used as flame retardants. Studies have shown that these compounds can accumulate in the human body, particularly in individuals exposed to them occupationally. This raises concerns about the health effects of long-term exposure to these types of chemicals (Sjödin et al., 1999).
Photolytic Debromination
Research on the photolytic debromination of DecaBDE, a polybrominated diphenyl ether, provides insights into the environmental degradation of such compounds. The study explored how DecaBDE breaks down into lower brominated diphenyl ethers under various conditions, which is relevant for understanding the environmental behavior of related compounds like dipentyl ether (Söderstrom et al., 2004).
Bioaccumulation and Human Exposure
A comprehensive review of PBDEs, related to dipentyl ether, in human exposure and toxicity has been conducted. This research is crucial for understanding the potential risks associated with these compounds, including dipentyl ether, in various environments (Wu et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
1-pentoxypentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-3-5-7-9-11-10-8-6-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPDRZXCEAKHHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022105 | |
| Record name | Pentyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipentyl ether | |
CAS RN |
693-65-2 | |
| Record name | Pentyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Amyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipentyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentane, 1,1'-oxybis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipentyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-AMYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G19C1NH3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

